Ácido 2-(terc-butil)isonicotínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

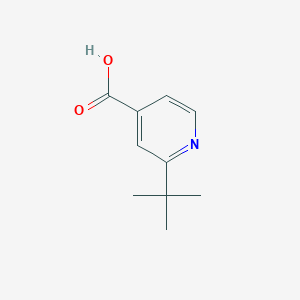

2-(tert-Butyl)isonicotinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(tert-Butyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Agentes Antituberculosos

Ácido 2-(terc-butil)isonicotínico: está estructuralmente relacionado con los ácidos isonicotínicos, que son cruciales en el desarrollo de agentes antituberculosos . La porción de ácido isonicotínico es una estructura central en fármacos como la Isoniazida, utilizada para tratar la tuberculosis. El grupo terc-butilo podría potencialmente modificar las propiedades farmacocinéticas de estos compuestos, haciéndolos más efectivos o reduciendo los efectos secundarios.

Ciencia de Materiales: Síntesis de Materiales Avanzados

En la ciencia de materiales, el ácido 2-(terc-butil)isonicotínico se puede utilizar como precursor para sintetizar moléculas orgánicas complejas que pueden servir como monómeros para crear nuevos polímeros con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas .

Estudios de Biodegradación

El grupo terc-butilo es conocido por su resistencia a la biodegradación. Estudiar el ácido 2-(terc-butil)isonicotínico puede brindar información sobre las vías de biodegradación de los compuestos terc-butilo y ayudar a comprender el impacto ambiental de estas estructuras resistentes .

Protección de Ácidos Carboxílicos en la Síntesis de Péptidos

En la síntesis de péptidos, los grupos protectores son esenciales. El ácido 2-(terc-butil)isonicotínico podría investigarse por su potencial como un nuevo grupo protector para los ácidos carboxílicos, que son fundamentales en la síntesis de péptidos y proteínas .

Oxigenados Éteres en Aditivos para Combustibles

El grupo terc-butilo es importante en la síntesis de oxigenados éteres, que son aditivos que mejoran el índice de octano de la gasolina. La investigación sobre el ácido 2-(terc-butil)isonicotínico podría explorar su aplicación en el desarrollo de nuevos aditivos que contribuyan a una combustión más limpia y a la reducción de emisiones .

Síntesis de Aminoácidos

This compound: puede desempeñar un papel en la síntesis de ésteres terc-butílicos de aminoácidos Nα-protegidos, que son intermediarios importantes en la producción de aminoácidos no naturales para productos farmacéuticos y compuestos biológicamente activos .

Mecanismo De Acción

Mode of Action

It is known that the tert-butyl group can influence the reactivity of compounds in chemical transformations . The tert-butyl group in 2-(tert-Butyl)isonicotinic acid may influence its interaction with its targets, leading to changes in the targets’ function or structure .

Biochemical Pathways

The tert-butyl group has been implicated in various biochemical pathways, including those involved in the biodegradation of certain compounds .

Pharmacokinetics

It is known that the tert-butyl group can influence the pharmacokinetic properties of compounds . For example, tert-butanol, a compound containing a tert-butyl group, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . These properties may influence the bioavailability of 2-(tert-Butyl)isonicotinic acid.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butyl)isonicotinic acid. For example, the compound’s production for industrial uses may result in its direct release to the environment, potentially affecting its action . Additionally, environmental processes such as dilution, sorption, volatilization, dispersion, and biological degradation can decrease concentrations of the compound in the environment .

Análisis Bioquímico

Biochemical Properties

2-(tert-Butyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions suggest that 2-(tert-Butyl)isonicotinic acid may influence the redox state of cells by modulating the activity of these enzymes. Additionally, it has been noted to interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of 2-(tert-Butyl)isonicotinic acid on various cell types and cellular processes are profound. It has been shown to induce oxidative stress in HepG2 cells, leading to a reduction in cell viability and DNA fragmentation, which are hallmarks of apoptosis . This compound also influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism. The impact on gene expression includes the upregulation of genes involved in antioxidant responses, which may help cells cope with oxidative stress .

Molecular Mechanism

At the molecular level, 2-(tert-Butyl)isonicotinic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity and function. For instance, its interaction with glutathione peroxidase and glutathione reductase leads to changes in the redox state of the cell, thereby influencing cellular metabolism and signaling pathways . Additionally, 2-(tert-Butyl)isonicotinic acid has been observed to modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(tert-Butyl)isonicotinic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under inert atmospheric conditions at room temperature . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to 2-(tert-Butyl)isonicotinic acid can result in sustained oxidative stress and apoptosis in cells, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of 2-(tert-Butyl)isonicotinic acid vary with different dosages in animal models. At lower doses, it has been observed to induce mild oxidative stress, which can be beneficial in activating cellular defense mechanisms . At higher doses, the compound can cause significant toxicity, leading to adverse effects such as severe oxidative stress, apoptosis, and tissue damage . These findings underscore the importance of determining the appropriate dosage to balance its beneficial and toxic effects.

Metabolic Pathways

2-(tert-Butyl)isonicotinic acid is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which play crucial roles in maintaining the redox state of the cell . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites involved in antioxidant responses .

Transport and Distribution

The transport and distribution of 2-(tert-Butyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its effects on cellular function . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

2-(tert-Butyl)isonicotinic acid exhibits specific subcellular localization patterns, which are critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Propiedades

IUPAC Name |

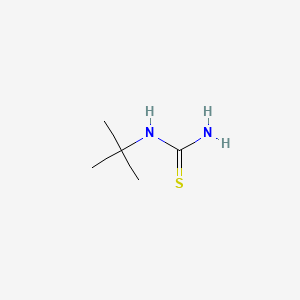

2-tert-butylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZKPSVWZIJNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351209 |

Source

|

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91940-84-0 |

Source

|

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)